molecular formula C41H50N4O7 B094601 Diquinine carbonate CAS No. 146-06-5

Diquinine carbonate

Cat. No.: B094601
CAS No.: 146-06-5
M. Wt: 674.8 g/mol
InChI Key: SGVOBPZBFAAJHA-QFLTYSJASA-N
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Description

Diquinine carbonate (CAS 83-75-0), also known as quinine ethyl carbonate, is an ester derivative of quinine, a naturally occurring alkaloid extracted from the bark of Cinchona species. Structurally, it consists of a quinine moiety linked to an ethyl carbonate group, enhancing its solubility in organic solvents compared to quinine hydrochloride or sulfate salts. This modification improves its stability and bioavailability in pharmaceutical formulations, particularly in oral or injectable solutions .

Historically, quinine derivatives have been utilized for antimalarial therapy and muscle relaxant properties. This compound is primarily employed in research and niche clinical applications due to its controlled release profile and reduced bitter taste compared to quinine salts. Analytical methods for its quantification, such as high-performance liquid chromatography (HPLC), involve dissolution in ethanol or methanol followed by UV detection at 250–330 nm .

Properties

CAS No.

146-06-5

Molecular Formula

C41H50N4O7

Molecular Weight

674.8 g/mol

IUPAC Name

bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate

InChI

InChI=1S/C41H46N4O5/c1-5-25-23-44-17-13-27(25)19-37(44)39(31-11-15-42-35-9-7-29(47-3)21-33(31)35)49-41(46)50-40(38-20-28-14-18-45(38)24-26(28)6-2)32-12-16-43-36-10-8-30(48-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40H,1-2,13-14,17-20,23-24H2,3-4H3/t25-,26-,27?,28?,37?,38?,39+,40+/m1/s1

InChI Key

SGVOBPZBFAAJHA-QFLTYSJASA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@H]4C=C)OC(=O)O[C@H](C5CC6CCN5C[C@H]6C=C)C7=C8C=C(C=CC8=NC=C7)OC

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC

Other CAS No.

146-06-5

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification Challenges

  • The term "Diquinine carbonate" does not appear in any of the provided search results ( ) or standard chemical registries (e.g., PubChem, ChemSpider).

  • Quinine, a well-known antimalarial alkaloid (C₂₀H₂₄N₂O₂), forms salts such as quinine sulfate or quinine hydrochloride , but no carbonate derivatives are documented in the literature reviewed.

  • The prefix "di-" suggests a dimeric structure, but no synthesis or characterization of such a compound is reported in the sources.

(a) Nomenclature Ambiguity

  • The term may represent a non-standardized or obsolete name. For example:

    • Misinterpretation : Confusion with "quinine carbamate" or "quinine carbonate" (a theoretical salt of quinine with carbonic acid).

    • Typographical Error : Possible misspelling (e.g., "diquinidine carbonate," though quinidine derivatives are also not referenced in the context of carbonate salts).

(b) Synthetic Feasibility

  • Carbonate salts of alkaloids like quinine are rare due to the weak basicity of the parent compound. Carbonic acid (H₂CO₃) typically reacts with stronger bases (e.g., NaOH, Ca(OH)₂) to form stable carbonates ( , ).

  • Quinine’s tertiary amine group has limited capacity to form stable carbonate salts under standard conditions, favoring instead sulfates or hydrochlorides.

Related Carbonate Chemistry

While this compound itself is undocumented, the provided sources highlight general principles of carbonate reactivity that may apply to hypothetical analogs:

Reaction Type Mechanism Relevance to Alkaloid Carbonates
Acid-Base Neutralization Carbonic acid + base → carbonate salt + water ( , , )Requires a strong base; quinine’s weak basicity may limit reactivity.
Thermal Decomposition Carbonates → CO₂ + oxide (e.g., Na₂CO₃ → Na₂O + CO₂ at high temperatures) ( , )Stability of hypothetical quinine carbonate under heat is uncertain.
Transesterification Dialkyl carbonates + alcohols → mixed carbonates (e.g., DMC + ethanol → DEC) ( , )Irrelevant unless quinine acts as an alcohol nucleophile.

Recommendations for Further Research

  • Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number.

  • Synthetic Exploration :

    • Investigate quinine’s reactivity with CO₂ under high-pressure or catalytic conditions ( , ).

    • Explore enzymatic carboxylation pathways using carbonate derivatives ( ).

  • Analytical Characterization :

    • Use FT-IR or NMR to detect carbonate functional groups in synthesized products ( , ).

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diquinine Carbonate and Analogous Compounds

Compound CAS Number Molecular Formula Solubility IC50 (nAChR, µM) Primary Applications
This compound 83-75-0 C23H28N2O4 Soluble in ethanol N/A Pharmaceutical formulations
Quinine hydrochloride 130-89-2 C20H25ClN2O2 Water-soluble 1.7–4 Antimalarial, muscle relaxant
Quinidine sulfate 50-54-4 (C20H24N2O2)2·H2SO4 Water-soluble 1.7–4 Antiarrhythmic agent
Chloroquine 54-05-7 C18H26ClN3 Water-soluble 1.7–4 Antimalarial, autoimmune therapy
Cinchonine 118-10-5 C19H22N2O Slightly soluble N/A Chiral resolutions, research

Pharmacological Activity

  • Receptor Antagonism : Quinine, quinidine, and chloroquine exhibit potent antagonism at human muscle nicotinic acetylcholine receptors (nAChRs) with IC50 values in the 1.7–4 µM range, comparable to their effects on neuronal α9α10 nAChRs . This compound’s activity remains less characterized, but its ester group likely reduces receptor affinity compared to ionized quinine salts.
  • Solubility and Bioavailability : this compound’s enhanced lipophilicity improves membrane permeability but reduces aqueous solubility relative to hydrochloride or sulfate salts. This property makes it suitable for sustained-release formulations .

Stability and Analytical Profiling

This compound’s stability in organic solvents facilitates its use in HPLC-based quantification, whereas quinine hydrochloride and sulfate require aqueous mobile phases. Degradation studies indicate that ester derivatives like this compound are less prone to hydrolysis under acidic conditions compared to free-base quinine .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and stability of diquinine carbonate under varying experimental conditions?

  • Classification : Basic (Methodological)
  • Answer : Purity assessment requires high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to quantify impurities and confirm structural integrity. Stability studies involve accelerated degradation experiments under controlled temperature, humidity, and pH conditions, followed by spectroscopic or chromatographic analysis to track decomposition products. For reproducibility, document reagent sources, storage protocols, and analytical parameters (e.g., column type, mobile phase) in detail .

Q. What experimental frameworks are suitable for evaluating this compound’s solubility in biocompatible solvents?

  • Classification : Basic (Experimental Design)
  • Answer : Use the shake-flask method paired with UV-Vis spectrophotometry or gravimetric analysis. Prepare saturated solutions in solvents (e.g., DMSO, PBS) at physiological temperatures, filter to remove undissolved particles, and quantify dissolved compound concentrations. Include controls for solvent purity and temperature fluctuations. Data should be tabulated with solvent dielectric constants, solubility values, and standard deviations .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?

  • Classification : Advanced (Data Contradiction Analysis)
  • Answer : Discrepancies may arise from differences in assay sensitivity (e.g., LC-MS vs. ELISA), animal models, or dosing regimens. Conduct a meta-analysis comparing variables such as bioavailability metrics, elimination half-lives, and metabolic pathways. Validate findings using standardized protocols (e.g., OECD guidelines) and cross-reference with in vitro hepatocyte metabolism assays .

Q. What strategies optimize this compound’s stereochemical specificity in asymmetric synthesis?

  • Classification : Advanced (Synthetic Chemistry)
  • Answer : Employ chiral catalysts (e.g., Cinchona alkaloids) or enzymatic resolution to enhance enantiomeric excess (ee). Characterize products via circular dichroism (CD) spectroscopy or X-ray crystallography. Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) and tabulate ee values, yield percentages, and catalytic efficiency metrics .

Q. How can computational models predict this compound’s binding affinity to target proteins?

  • Classification : Advanced (Mechanistic Studies)
  • Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to map interactions with protein active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report binding constants (Kd), Gibbs free energy (ΔG), and structural visualization of key hydrogen bonds/van der Waals interactions .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Classification : Advanced (Data Analysis)
  • Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA or Student’s t-test for group comparisons, ensuring adherence to assumptions of normality and homogeneity of variance. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers address ethical considerations in preclinical this compound trials?

  • Classification : Basic (Ethical Compliance)
  • Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE) for in vivo studies. For human cell lines, obtain ethics committee approval and document informed consent procedures. Include statements on conflict of interest and data transparency in publications .

Data Presentation Guidelines

  • Tables : Include columns for experimental variables (e.g., solvent type, concentration), analytical methods, and statistical parameters (e.g., p-values, R²). Reference reproducibility criteria from and .
  • Figures : Use color-coded schematics for synthetic pathways or protein-ligand interactions. Avoid overcrowding with chemical structures; prioritize clarity per journal guidelines .

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